molecular formula C6H5F2IN2O2 B2411464 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carboxylic acid CAS No. 2226181-95-7

1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carboxylic acid

Cat. No.: B2411464
CAS No.: 2226181-95-7
M. Wt: 302.019
InChI Key: UVTUBCIGERSBQO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

    Coupling Reactions: The difluoroethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions: Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group and iodine atom play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biological processes, including enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a difluoroethyl group and an iodine atom makes it a versatile intermediate for further functionalization and application in diverse fields .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-5(9)1-3(10-11)6(12)13/h1,4H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTUBCIGERSBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(=O)O)CC(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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